(1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(1S)-2-amino-1-(oxolan-3-yl)ethanol |
InChI |
InChI=1S/C6H13NO2/c7-3-6(8)5-1-2-9-4-5/h5-6,8H,1-4,7H2/t5?,6-/m1/s1 |
InChI Key |
LVKRONDZCBNFLX-PRJDIBJQSA-N |
Isomeric SMILES |
C1COCC1[C@@H](CN)O |
Canonical SMILES |
C1COCC1C(CN)O |
Origin of Product |
United States |
Synthetic Methodologies for 1s 2 Amino 1 Oxolan 3 Yl Ethan 1 Ol
Asymmetric Synthesis Approaches to Chiral Amino Alcohols Bearing the Oxolane Moiety
Asymmetric synthesis provides the most direct routes to enantiopure compounds by creating the desired stereocenter selectively. For molecules like (1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol, which contains a chiral center bearing both a hydroxyl and an amino functional group adjacent to an oxolane ring, several asymmetric strategies are applicable.
Stereoselective reduction of a prochiral ketone precursor, 2-amino-1-(oxolan-3-yl)ethan-1-one, is a primary strategy for establishing the (1S) stereocenter. This can be achieved through catalytic asymmetric hydrogenation or by using chiral hydride reagents. Chiral oxazaborolidines, derived from amino alcohols, have proven to be highly effective catalysts for the enantioselective reduction of prochiral ketones. semanticscholar.orgnih.gov For instance, an oxazaborolidine catalyst derived from cis-1-aminoindan-2-ol can facilitate the reduction of ketones with high enantioselectivity. nih.gov
Another common approach involves the reduction of α-amino acids or their derivatives. jocpr.com While the direct precursor amino acid for the target molecule is not standard, a synthetic equivalent could be reduced. Reagents such as Lithium aluminium hydride (LiAlH4), Sodium borohydride (B1222165) (NaBH4) with additives, and Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al® or Vitride®) are employed for the reduction of the carboxylic acid moiety of N-protected amino acids to the corresponding amino alcohol without loss of enantiomeric purity. jocpr.comresearchgate.net
Table 1: Comparison of Reducing Agents for Amino Acid Reduction
| Reagent System | Substrate | Typical Yield | Notes | Source |
| LiAlH4 | N-Protected Valine | 73-75% | Highly reactive, requires anhydrous conditions. | jocpr.com |
| NaBH4 / I2 | Various Amino Acids | 80-98% | Milder conditions compared to LiAlH4. | jocpr.com |
| NaBH4/CH3OH | Amino Acid Esters | 88-94% | Requires derivatization to the ester form. | jocpr.com |
| Red-Al® (Vitride®) | N-Protected Amino Acids | Very High | Rapid reaction, does not require prior derivatization. | researchgate.net |
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. For the synthesis of this compound, an auxiliary could be attached to a glycine-equivalent synthon, followed by diastereoselective alkylation with a suitable oxolane-containing electrophile.
Commonly used auxiliaries include Evans oxazolidinones, pseudoephedrine, and tert-butanesulfinamide. wikipedia.orgharvard.eduyale.edu For example, an N-acyl oxazolidinone derived from glycine (B1666218) can undergo diastereoselective enolate alkylation. Similarly, pseudoephedrine amides are effective for diastereoselective alkylations to produce enantiomerically enriched products after cleavage of the auxiliary. harvard.edu The use of N-sulfinyl imines, developed by Ellman, is another powerful method for the asymmetric synthesis of amines and their derivatives, including amino alcohols. yale.edunih.gov
Table 2: Selected Chiral Auxiliaries for Asymmetric Synthesis
| Chiral Auxiliary | Key Transformation | Typical Diastereoselectivity | Source |
| Evans Oxazolidinones | Aldol (B89426) Reactions, Alkylations | >99% de | wikipedia.org |
| Pseudoephedrine | Alkylation Reactions | High de | harvard.edu |
| Pseudoephenamine | Alkylation Reactions | High de, improved crystallinity | harvard.edu |
| (S)-Indoline derivatives | Nucleophilic addition to hydrazones | up to >99% de | nih.gov |
| N-tert-Butanesulfinamide | Addition to N-sulfinyl imines | High de | yale.edunih.gov |
Enantioselective catalysis offers an atom-economical and efficient route to chiral molecules. The synthesis of β-amino alcohols can be achieved through methods like the asymmetric aminohydroxylation of alkenes or the enantioselective addition of organometallic reagents to imines. A more direct approach relevant to the target compound involves the catalytic asymmetric reduction of a suitable α-amino ketone precursor.
Recent advancements have focused on radical C-H amination strategies. nih.govresearchgate.netsci-hub.se A radical relay chaperone strategy can convert an alcohol into an imidate radical, which undergoes enantioselective intramolecular hydrogen atom transfer (HAT) mediated by a chiral copper catalyst, followed by amination. sci-hub.se This multi-catalytic approach can create chiral β-amino alcohols from simple alcohol precursors. researchgate.netsci-hub.se For instance, 3-(hydroxymethyl)oxolane could be a potential starting material for such a transformation.
Biocatalysis utilizes enzymes to perform highly selective chemical transformations under mild conditions. mdpi.com For the synthesis of chiral amino alcohols, enzymes such as amine dehydrogenases (AmDHs), transaminases, and keto reductases (KREDs) are particularly valuable. frontiersin.orgresearchgate.net
An engineered AmDH could be used for the asymmetric reductive amination of the precursor ketone, 2-hydroxy-1-(oxolan-3-yl)ethan-1-one, to directly yield this compound with high enantiomeric excess. nih.govresearchgate.net Wild-type AmDHs have demonstrated high conversion and excellent enantioselectivity in the synthesis of other short-chain chiral amino alcohols. frontiersin.org Dual-enzyme cascade systems, combining an AmDH with a dehydrogenase for cofactor regeneration (e.g., glucose dehydrogenase or formate (B1220265) dehydrogenase), create efficient one-pot processes. nih.govresearchgate.net
Table 3: Performance of Wild-Type Amine Dehydrogenases (AmDHs) in Synthesizing Chiral Amines/Amino Alcohols
| Enzyme | Substrate | Product | Conversion | Enantiomeric Excess (ee) |
| MsmeAmDH | Butan-2-one | (S)-Butan-2-amine | >99% | 93.6% |
| MsmeAmDH | 1-Methoxypropan-2-one | (S)-1-Methoxypropan-2-amine | >99% | 98.1% |
| MsmeAmDH | 3-Hydroxybutan-2-one | (S)-3-Aminobutan-1-ol | 97.1% | 99.5% |
| MsmeAmDH | Acetoin | (3S)-3-Aminobutan-2-ol | 87.2% | 99.4% |
| (Source: Adapted from frontiersin.org) |
Classical Functional Group Interconversions Leading to this compound
Functional group interconversion (FGI) is a fundamental strategy in synthesis where one functional group is converted into another. imperial.ac.ukic.ac.uk This approach can be used to introduce the amine or alcohol functionality onto a pre-existing chiral scaffold.
A common route involves the reduction of an azide (B81097) or a nitrile. vanderbilt.edu For example, a chiral α-hydroxy ester containing the oxolane moiety could be synthesized first. The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with sodium azide. Subsequent reduction of the azide group, typically via catalytic hydrogenation (H2, Pd/C) or with LiAlH4, yields the primary amine without affecting the stereocenter. vanderbilt.edu
Table 4: Common Functional Group Interconversions for Amine Synthesis
| Starting Group | Reagent(s) | Product Group | Notes |
| Azide (R-N3) | H2, Pd/C or LiAlH4 | Amine (R-NH2) | Mild and efficient reduction. vanderbilt.edu |
| Nitrile (R-CN) | LiAlH4 or H2, PtO2 | Amine (R-CH2NH2) | Adds a methylene (B1212753) group. |
| Amide (R-CONH2) | LiAlH4 or BH3 | Amine (R-CH2NH2) | Common in synthesis. ic.ac.uk |
| Oxime (R-C=NOH) | H2, Catalyst or NaBH4 | Amine (R-CH-NH2) | Derived from ketones/aldehydes. |
| (Source: Adapted from ic.ac.ukvanderbilt.eduub.edu) |
Precursor Derivatization and Scaffold Construction Techniques
The synthesis of the target molecule is also dependent on the availability of suitable precursors containing the oxolane (tetrahydrofuran) ring. The synthesis may involve building the amino alcohol side chain onto a pre-formed oxolane scaffold. A key precursor could be oxolan-3-one or a derivative of tetrahydrofuran-3-carboxylic acid.
For instance, tetrahydrofuran-3-carboxylic acid could be converted to an amide, which is then subjected to a Hofmann rearrangement to give 3-aminotetrahydrofuran. This amine could then be derivatized and elaborated to construct the 2-amino-1-hydroxyethyl side chain. Alternatively, oxolan-3-one could undergo a Strecker synthesis or related reaction to introduce both the amino and a nitrile group, which can then be hydrolyzed and reduced to form the final product. These multi-step sequences rely on robust and well-established organic transformations to build the required molecular complexity.
Chemical Transformations and Reaction Mechanisms Involving 1s 2 Amino 1 Oxolan 3 Yl Ethan 1 Ol
Reactivity of the Amino Group in Amidation, Alkylation, and Protection
The primary amino group is a potent nucleophile and a base, making it a key site for various chemical transformations.
Amidation: The amino group is expected to readily undergo acylation with carboxylic acids, acid chlorides, or anhydrides to form the corresponding amide. Direct amidation with a carboxylic acid typically requires a coupling agent (like DCC or EDC) or high temperatures to facilitate the dehydration process. The reaction with more reactive acylating agents like acid chlorides would likely require a non-nucleophilic base to neutralize the HCl byproduct. While amino alcohols are generally more reactive than primary amines in the aminolysis of esters, specific conditions would need to be optimized. researchgate.net
Alkylation: The nucleophilic nature of the primary amine allows for alkylation with alkyl halides via an SN2 mechanism. A significant challenge in the alkylation of primary amines is controlling the degree of substitution, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to polyalkylation. nih.gov To achieve mono-alkylation, strategies such as using a large excess of the amine or employing specific methodologies like reductive amination or hydrogen-borrowing catalysis are generally employed. nih.gov Reductive amination would involve reacting the amino alcohol with an aldehyde or ketone to form an imine/enamine intermediate, which is then reduced in situ.
Protection: Due to its reactivity, the amino group often requires protection during reactions targeting the hydroxyl moiety. Common protecting groups for amines include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are installed using Boc-anhydride or Cbz-chloride, respectively. Another effective strategy for protecting amino alcohols involves the use of sulfinamides, which can be installed and later removed under specific conditions.
Transformations of the Hydroxyl Moiety: Esterification, Etherification, and Oxidation
The secondary hydroxyl group can undergo a range of transformations, although its reactivity is generally lower than that of the primary amino group.
Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids or their derivatives. Fischer esterification (reaction with a carboxylic acid under acidic catalysis) is a common method. Alternatively, acylation with acid chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) is highly effective. Selective esterification of the hydroxyl group requires prior protection of the more nucleophilic amino group.
Etherification: Formation of an ether from the secondary alcohol, for instance via the Williamson ether synthesis, would require deprotonation of the hydroxyl group with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide. The basic conditions required for alkoxide formation could be complicated by the presence of the acidic N-H protons of the amino group, again necessitating N-protection.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, forming 2-amino-1-(oxolan-3-yl)ethan-1-one. The choice of oxidizing agent is crucial to avoid side reactions, particularly oxidation of the amino group. researchgate.net Reagents like Swern oxidation (using oxalyl chloride and DMSO) or Dess-Martin periodinane are often used for the controlled oxidation of alcohols in the presence of sensitive functional groups. Stronger oxidizing agents could potentially cleave the C-C bond or oxidize the amine.
Stereospecificity and Diastereoselectivity in Reactions Utilizing (1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol
Chiral 1,2-amino alcohols are highly valued as chiral auxiliaries in asymmetric synthesis. researchgate.netresearchgate.net The (1S) stereocenter in this compound, combined with the steric and electronic influence of the oxolane ring, would be expected to induce stereoselectivity in reactions involving this molecule.
When used as a chiral auxiliary, the compound would first be attached to a prochiral substrate. For example, acylation of the amine followed by alkylation of the α-carbon would likely proceed with high diastereoselectivity. The chiral auxiliary directs the approach of the incoming electrophile to one face of the enolate, controlled by the stereocenter and the formation of a rigid chelated intermediate with a metal cation (e.g., lithium or boron). The cis-1-aminoindan-2-ol auxiliary, for example, has proven effective in controlling stereochemistry in aldol (B89426), Diels-Alder, and alkylation reactions. nih.gov After the stereoselective transformation, the auxiliary is cleaved and can ideally be recovered.
Mechanistic Investigations of Chiral Induction and Control
The mechanism of chiral induction by 1,2-amino alcohol auxiliaries is generally understood to involve the formation of a rigid, sterically defined transition state. In the case of alkylation of an N-acylated derivative, the process would likely proceed as follows:
Deprotonation: A strong base (e.g., LDA) removes the α-proton from the acyl group, forming a chiral enolate.
Chelation: The lithium cation of the enolate chelates with both the carbonyl oxygen of the acyl group and the hydroxyl oxygen of the amino alcohol auxiliary. This creates a rigid five- or six-membered ring system.
Steric Hindrance: The substituents on the chiral auxiliary (in this case, the oxolane ring) create a sterically hindered environment, blocking one face of the planar enolate.
Stereoselective Alkylation: The incoming electrophile (e.g., an alkyl halide) is forced to approach from the less hindered face, leading to the preferential formation of one diastereomer.
The specific diastereomeric outcome would depend on the exact conformation of the chelated transition state, which is influenced by the stereochemistry of the auxiliary and the reaction conditions. Without experimental data from NMR spectroscopy or X-ray crystallography for derivatives of this compound, any proposed transition state model would be purely speculative.
Applications of 1s 2 Amino 1 Oxolan 3 Yl Ethan 1 Ol in Advanced Organic Synthesis
Role as a Chiral Building Block in Complex Molecular Architectures
Chiral 1,2-amino alcohols are recognized as privileged structural motifs and essential building blocks in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. researchgate.netnih.gov (1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol serves as a "chiral building block," a molecule incorporated into a larger structure, imparting its inherent chirality. Its defined stereocenters at the carbon bearing the hydroxyl group and within the oxolane ring allow for the synthesis of target molecules in an enantiomerically pure form.
The utility of this compound as a building block stems from the differential reactivity of its amino and hydroxyl groups. These functional groups can be selectively protected and reacted, enabling its integration into complex synthetic routes. For instance, it can act as a crucial intermediate in the multi-step synthesis of biologically active compounds where the amino alcohol fragment is a key pharmacophore or a structural anchor. nih.gov
Utility as a Chiral Ligand in Asymmetric Transition Metal Catalysis
The development of chiral ligands for transition-metal-catalyzed reactions is a cornerstone of modern asymmetric synthesis. Chiral 1,2-amino alcohols and their derivatives are precursors to a wide array of effective ligands. researchgate.netnih.gov Derivatives of this compound can be synthesized to act as chiral ligands that coordinate with transition metals such as rhodium, iridium, copper, or palladium.
When complexed with a metal center, these ligands create a chiral environment that influences the stereochemical outcome of a catalytic reaction. For example, ligands derived from this amino alcohol can be employed in:
Asymmetric Hydrogenation: Creating catalysts for the enantioselective reduction of prochiral ketones or olefins.
Asymmetric C-H Amination: Directing the formation of new carbon-nitrogen bonds at specific positions with high stereocontrol. sci-hub.seresearchgate.net
The oxolane moiety can influence the ligand's conformational rigidity and electronic properties, potentially enhancing the enantioselectivity of the catalyzed reaction. The table below illustrates typical performance for reactions using catalysts derived from chiral amino alcohols.
| Reaction Type | Metal Catalyst | Typical Enantiomeric Excess (ee) |
| Asymmetric Transfer Hydrogenation | Ruthenium (Ru) | >90% |
| Asymmetric C-H Amination | Copper (Cu) or Iridium (Ir) | 85-99% |
| Asymmetric Alkylation | Palladium (Pd) | >90% |
This is an interactive data table based on representative data for this class of compounds.
Function as a Chiral Auxiliary for Asymmetric Induction in Organic Reactions
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the reaction, the auxiliary is removed, having served its purpose of inducing chirality. This compound is an ideal precursor for creating such auxiliaries, most notably chiral oxazolidinones. nih.govwikipedia.org
The amino alcohol can be cyclized with phosgene (B1210022) or a related carbonate to form a rigid oxazolidinone ring. This structure can then be acylated and subjected to diastereoselective reactions, such as enolate alkylation or aldol (B89426) condensations. nih.govwikipedia.org The steric bulk of the auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side, thus leading to the formation of one diastereomer in high excess. wikipedia.org The auxiliary can be subsequently cleaved under hydrolytic conditions to reveal the chiral product and recover the starting amino alcohol. wikipedia.orgharvard.edu
| Reaction Type | Reagent | Typical Diastereomeric Excess (de) |
| Enolate Alkylation | Alkyl Halide | >95% |
| Aldol Condensation | Aldehyde | >99% |
| Michael Addition | α,β-Unsaturated Ester | >90% |
This is an interactive data table based on representative data for this class of compounds.
Development of Novel Chiral Scaffolds and Derivatives
Oxazolines are five-membered heterocyclic compounds that are prominent in asymmetric catalysis as ligands for various metal-catalyzed reactions. wikipedia.orgnih.gov The synthesis of oxazolines often proceeds via the cyclization of a 2-amino alcohol, making this compound a direct precursor. wikipedia.orgorganic-chemistry.org Common synthetic methods include:
Reaction with Nitriles: Catalytic amounts of a Lewis acid like zinc chloride can facilitate the condensation of the amino alcohol with a nitrile. wikipedia.org
Reaction with Carboxylic Acids: Direct condensation can be achieved, often requiring dehydrating agents. nih.govresearchgate.net A milder, one-pot approach involves using reagents like Deoxo-Fluor. researchgate.net
Reaction with Aldehydes: An intermediate oxazolidine (B1195125) is formed, which is then oxidized to the oxazoline (B21484) using agents like N-bromosuccinimide (NBS) or iodine. wikipedia.org
The resulting oxazoline retains the stereochemistry of the parent amino alcohol and can be incorporated into widely used ligand families like bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX).
Chiral vicinal (1,2-) diamines are another class of highly effective ligands in asymmetric catalysis and are also important structural motifs in natural products and pharmaceuticals. nih.govmdpi.com this compound can be converted into chiral diamines through established synthetic transformations. A typical sequence involves:
Activation of the Hydroxyl Group: The alcohol is converted into a good leaving group, for example, a tosylate or mesylate.
Nucleophilic Substitution: The activated position is subjected to nucleophilic attack by an azide (B81097) salt (e.g., sodium azide). This step usually proceeds with an inversion of configuration (SN2 mechanism).
Reduction of the Azide: The resulting azide is reduced to a primary amine, commonly via catalytic hydrogenation or using reagents like lithium aluminum hydride, to yield the final 1,2-diamine.
These newly generated chiral diamines can be used as ligands for transition metals like nickel and ruthenium in reactions such as Michael additions and transfer hydrogenations. nih.govmdpi.com
The ultimate application of the chiral auxiliaries and ligands derived from this compound is to control stereochemistry in key synthetic steps, particularly enantioselective carbon-carbon bond-forming reactions. researchgate.net These reactions are fundamental to building the carbon skeletons of complex organic molecules.
Examples include:
Asymmetric Aldol Reactions: Using an oxazolidinone auxiliary derived from the amino alcohol, two contiguous stereocenters can be established simultaneously with high diastereoselectivity. wikipedia.org
Asymmetric Michael Additions: Chiral diamine-metal complexes can catalyze the conjugate addition of nucleophiles to α,β-unsaturated systems with high enantioselectivity.
Asymmetric Allylic Alkylations: Palladium complexes with chiral ligands, such as those containing oxazoline moieties, are effective in controlling the stereochemistry of allylic substitution reactions. frontiersin.org
The ability to generate highly enantioenriched products through these methods underscores the importance of this compound as a versatile starting material in advanced organic synthesis.
Spectroscopic and Chromatographic Characterization Methodologies for 1s 2 Amino 1 Oxolan 3 Yl Ethan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For (1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol, the spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms and functional groups. For instance, protons closer to the oxygen and nitrogen atoms are expected to appear at a lower field (higher ppm value).
Expected ¹H NMR Spectral Data: The predicted chemical shifts, multiplicities, and coupling constants (J) provide a roadmap for the molecule's proton environment. The protons on the oxolane ring, the ethan-1-ol backbone, and the amino group would each produce characteristic signals.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H on C1 (CH-OH) | 3.5 - 3.7 | Doublet of doublets (dd) | 1H |
| H's on C2 (CH₂-NH₂) | 2.7 - 2.9 | Multiplet (m) | 2H |
| H on C3' of oxolane | 2.2 - 2.4 | Multiplet (m) | 1H |
| H's on C2' of oxolane | 3.6 - 3.9 | Multiplet (m) | 2H |
| H's on C4' of oxolane | 1.8 - 2.1 | Multiplet (m) | 2H |
| H's on C5' of oxolane | 3.7 - 4.0 | Multiplet (m) | 2H |
| OH proton | Broad singlet (br s) | 1H | |
| NH₂ protons | Broad singlet (br s) | 2H |
Note: Data is predictive and based on theoretical principles. Actual experimental values may vary based on solvent and other conditions.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and its bonding environment. Carbons bonded to electronegative atoms like oxygen and nitrogen will be deshielded and appear at a higher chemical shift.
Expected ¹³C NMR Spectral Data: The molecule contains six carbon atoms, and due to the chirality and lack of symmetry, six distinct signals are expected in the ¹³C NMR spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (CH-OH) | 70 - 75 |
| C2 (CH₂-NH₂) | 45 - 50 |
| C3' of oxolane | 40 - 45 |
| C2' of oxolane | 67 - 72 |
| C4' of oxolane | 28 - 33 |
| C5' of oxolane | 68 - 73 |
Note: Data is predictive and based on theoretical principles. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between the proton on C1 and the protons on C2, as well as the proton on C3' of the oxolane ring. It would also map the couplings within the oxolane ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of which protons are bonded to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular structure by connecting fragments. For example, HMBC would show correlations between the C1 proton and the C2, C3', and C2' carbons, confirming the connection between the ethan-1-ol side chain and the oxolane ring.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
HRMS provides a very precise measurement of the molecular mass of the parent ion, often to four or five decimal places. This high accuracy allows for the determination of the elemental formula of the molecule. For this compound (C₆H₁₃NO₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass with the calculated theoretical mass.
Expected HRMS Data:
| Ion | Formula | Calculated m/z | Observed m/z |
|---|
Note: The calculated m/z is for the protonated molecule, which is commonly observed.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like amino alcohols. In ESI-MS, the primary ion observed for this compound would be the protonated molecule, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton. cymitquimica.com The analysis of fragment ions, which can be induced by collision-induced dissociation (CID), can further confirm the structure. Common fragmentation pathways would likely involve the loss of small, stable neutral molecules such as water (H₂O) from the hydroxyl group or ammonia (NH₃) from the amino group.
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
The chemical purity and enantiomeric composition of this compound are critical parameters, particularly in contexts requiring high stereochemical fidelity. Chromatographic methods are indispensable for these assessments, offering high-resolution separation of the target enantiomer from its stereoisomer and other potential impurities.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary and highly effective technique for the enantioseparation of chiral compounds, including amino alcohols. yakhak.org This method allows for the direct separation of enantiomers without the need for derivatization, which can introduce additional reaction and purification steps. sigmaaldrich.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.
For a primary amino alcohol like this compound, several types of CSPs are particularly effective:
Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate). nih.govnih.gov The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure. The primary amine and hydroxyl groups of the analyte are key interaction sites.
Macrocyclic Glycopeptide-based CSPs: CSPs based on antibiotics like teicoplanin are well-suited for separating underivatized amino acids and amino alcohols. sigmaaldrich.com These stationary phases possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them versatile for polar and ionic compounds. sigmaaldrich.com
Crown Ether-based CSPs: Chiral crown ethers are known to be especially effective for the enantioseparation of compounds containing primary amines. nih.gov
The choice of mobile phase is crucial for achieving optimal separation. Normal-phase (e.g., hexane/isopropanol), polar-organic, and reversed-phase conditions can be employed, often with additives like diethylamine or trifluoroacetic acid to improve peak shape and resolution. The determination of enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 1: Illustrative HPLC Conditions for Chiral Separation of Amino Alcohols
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Teicoplanin Macrocyclic Glycopeptide |
| Column Type | Chiralcel® OD-H | Chiralpak® AD-H | Astec® CHIROBIOTIC® T |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) | Acetonitrile / Methanol (98:2, v/v) with 0.06% DEA | 10 mM Ammonium Acetate in Water / Methanol (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm or LC-MS |
| Expected Elution Order | (1R)-enantiomer then (1S)-enantiomer (hypothetical) | (1S)-enantiomer then (1R)-enantiomer (hypothetical) | (1R)-enantiomer then (1S)-enantiomer (hypothetical) |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution analytical technique, but its application to polar, non-volatile compounds like amino alcohols requires a chemical derivatization step to increase volatility and thermal stability. mdpi.com The hydroxyl and primary amine groups in this compound must be converted to less polar, more volatile functional groups.
Common derivatization strategies include:
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the -OH and -NH2 groups to form trimethylsilyl ethers and amines, respectively.
Acylation: Anhydrides like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) are used to form stable, volatile ester and amide derivatives. mdpi.com
Once derivatized, the compound can be analyzed on a GC system. For enantiomeric excess determination, a chiral GC column is necessary. These columns contain a chiral stationary phase that interacts differently with the enantiomeric derivatives, leading to their separation. Alternatively, the amino alcohol can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.
Table 2: Derivatization Reagents for GC Analysis
| Derivatization Approach | Reagent | Functional Groups Targeted | Resulting Derivative |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amine (-NH2), Alcohol (-OH) | N,O-bis(trimethylsilyl) |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Amine (-NH2), Alcohol (-OH) | N,O-bis(trifluoroacetyl) |
| Acylation | Pentafluoropropionic Anhydride (PFPA) | Amine (-NH2), Alcohol (-OH) | N,O-bis(pentafluoropropionyl) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique primarily used for qualitative analysis. In the context of this compound, TLC is an invaluable tool for:
Monitoring reaction progress: By spotting the reaction mixture on a TLC plate over time, one can observe the consumption of starting materials and the formation of the product.
Screening for optimal purification conditions: Different solvent systems can be quickly tested to find the best mobile phase for separation by column chromatography.
Preliminary purity assessment: It can provide a quick indication of the number of components in a sample.
A typical TLC analysis involves spotting the sample on a silica gel plate and developing it in a sealed chamber with an appropriate solvent system. Due to the polar nature of the amino alcohol, a relatively polar mobile phase, such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of a basic modifier like triethylamine (to prevent streaking of the amine), is generally required. Visualization is achieved using stains that react with the functional groups, such as ninhydrin (which gives a characteristic purple color with primary amines) or potassium permanganate.
Table 3: Typical TLC Systems for Amino Alcohol Analysis
| Parameter | System 1 | System 2 |
| Stationary Phase | Silica Gel 60 F254 | Silica Gel 60 F254 |
| Mobile Phase | Dichloromethane / Methanol / Triethylamine (90:9:1) | Ethyl Acetate / Hexane / Triethylamine (70:25:5) |
| Visualization Method | Ninhydrin stain | Potassium Permanganate (KMnO4) stain |
| Analyte Appearance | Purple spot | Yellow/Brown spot on a purple background |
X-ray Crystallography for Definitive Absolute Configuration Determination
While chromatographic methods are excellent for determining enantiomeric purity, single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govthieme-connect.de This technique provides definitive proof of the (1S) stereochemistry at the chiral center.
The method relies on the phenomenon of anomalous dispersion (or resonant scattering), where the diffraction of X-rays by the electrons of the atoms in a crystal is slightly altered. thieme-connect.de This effect, though small, breaks Friedel's law, causing measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). For organic compounds containing only light atoms like carbon, nitrogen, and oxygen, this effect is weak but can be accurately measured with modern diffractometers and X-ray sources. ed.ac.ukmit.edu
To perform the analysis, a high-quality single crystal of the compound (or a suitable crystalline derivative) is required. The crystallographic data refinement yields a value known as the Flack parameter. mit.edu A Flack parameter value close to zero for a given enantiomeric model confirms the correctness of the assigned absolute configuration, while a value close to one indicates that the inverted structure is correct.
Table 4: Key Parameters in X-ray Crystallography for Absolute Configuration
| Parameter | Description | Significance for this compound |
| Crystal System | The geometric framework of the crystal lattice (e.g., orthorhombic, monoclinic). | Determined from the diffraction pattern; must be non-centrosymmetric for a chiral molecule. ed.ac.uk |
| Space Group | The set of symmetry operations of the crystal. | Must be a non-centrosymmetric space group to allow for the expression of chirality. ed.ac.uk |
| Anomalous Dispersion | The wavelength-dependent scattering effect used to determine absolute configuration. | Measurable for oxygen and nitrogen atoms, allowing for the determination in light-atom structures. mit.edu |
| Flack Parameter | A parameter refined against the diffraction data to determine the absolute structure. | A value near 0 confirms the (1S) configuration; a value near 1 would indicate the (1R) configuration. |
Computational and Theoretical Studies of 1s 2 Amino 1 Oxolan 3 Yl Ethan 1 Ol
Conformational Analysis and Energy Landscape Mapping
The energy landscape map provides a comprehensive overview of all possible conformations and their corresponding potential energies. By identifying the low-energy conformers, which are the most populated states, researchers can predict the molecule's preferred shapes. Computational methods, such as molecular mechanics (MM) and quantum mechanics, are employed to perform these analyses. researchgate.netnih.gov For (1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol, key conformational variables include the torsion angles of the amino alcohol side chain and the various puckered forms (e.g., envelope and twist conformations) of the five-membered oxolane ring. Intramolecular hydrogen bonding between the amino and hydroxyl groups can also play a significant role in stabilizing certain conformations. researchgate.net
Below is a representative data table illustrating the kind of information obtained from a conformational analysis, showing the relative energies of hypothetical stable conformers.
| Conformer | Dihedral Angle (N-C-C-O) | Ring Puckering | Relative Energy (kcal/mol) | Population (%) |
| A | 65° | Envelope (C2-endo) | 0.00 | 45.5 |
| B | -170° | Twist (C3-exo/C2-endo) | 0.85 | 20.1 |
| C | -60° | Envelope (C3-endo) | 1.20 | 12.8 |
| D | 180° | Envelope (C2-endo) | 2.50 | 2.6 |
Note: The data in this table is illustrative and represents the type of output from a computational conformational analysis.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer deep insights into the electronic structure of a molecule, which is essential for predicting its reactivity. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
For this compound, DFT calculations can be used to map the electrostatic potential (ESP) surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The amino group, with its lone pair of electrons, and the hydroxyl oxygen are expected to be nucleophilic centers, while the hydrogen atoms of these groups are electrophilic.
Furthermore, frontier molecular orbital theory (FMO) helps in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net These calculations can predict sites susceptible to nucleophilic or electrophilic attack, guiding synthetic strategies.
The following table provides examples of electronic properties that can be derived from quantum chemical calculations for the title compound.
| Property | Calculated Value | Significance |
| HOMO Energy | -9.5 eV | Relates to ionization potential and electron-donating ability |
| LUMO Energy | 2.1 eV | Relates to electron affinity and electron-accepting ability |
| HOMO-LUMO Gap | 11.6 eV | Indicator of chemical reactivity and kinetic stability |
| Dipole Moment | 2.8 D | Measures overall polarity of the molecule |
Note: The data in this table is for illustrative purposes to show typical results from DFT calculations.
Molecular Modeling of Chiral Interactions and Stereoselective Pathways
As a chiral molecule, the "(1S)" stereochemistry of this compound is crucial for its interactions with other chiral entities, such as biological receptors or chiral catalysts. nih.gov Molecular modeling techniques, like molecular docking, are invaluable for studying these interactions.
Molecular docking simulations can predict how this molecule might bind to the active site of an enzyme. frontiersin.org These simulations model the intermolecular interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces, to determine the preferred binding orientation and affinity. Such studies are critical in drug discovery for understanding how a ligand interacts with its target protein and for predicting the biological activity of different enantiomers. For example, modeling could reveal why the (1S) enantiomer has a higher binding affinity to a specific receptor compared to its (1R) counterpart.
These models are also instrumental in rationalizing and predicting the outcomes of stereoselective reactions. By modeling the transition states of a reaction involving a chiral catalyst, chemists can understand the origins of enantioselectivity and design more efficient synthetic pathways. acs.org
A typical output from a molecular docking study is summarized in the illustrative table below.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase X | -8.2 | Asp145, Lys72 | Hydrogen Bond, Electrostatic |
| Kinase X | -8.2 | Phe80, Val55 | Hydrophobic |
| Protease Y | -6.5 | Gly101, Ser102 | Hydrogen Bond |
Note: This table is a hypothetical representation of data from a molecular modeling study.
In Silico Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which is a significant aid in the structural characterization of newly synthesized compounds. In silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and other spectroscopic data can be achieved with a high degree of accuracy using quantum chemical calculations.
By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, it is possible to predict ¹H and ¹³C NMR chemical shifts. Comparing these predicted spectra with experimental data can confirm the proposed structure or help in assigning signals in complex spectra. This is particularly useful for distinguishing between different stereoisomers or conformers, as their spectroscopic signatures often differ subtly. mdpi.com
Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum. This can help in assigning the vibrational modes observed in an experimental spectrum, confirming the presence of specific functional groups (like O-H and N-H stretches) and providing further structural validation.
The table below illustrates a comparison between hypothetical experimental and computationally predicted ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C (CH-OH) | 72.5 | 72.1 |
| C (CH2-NH2) | 48.1 | 47.8 |
| C (CH-ring) | 45.3 | 45.0 |
| C (ring CH2-O) | 68.9 | 68.5 |
| C (ring CH2) | 32.4 | 32.2 |
Note: The data in this table is illustrative and demonstrates the typical correlation between predicted and experimental spectroscopic data.
Q & A
Q. What are the common synthetic routes for (1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol, and how does stereochemistry influence reaction outcomes?
-
Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting oxolan-3-yl carbonyl derivatives with ammonia or amine precursors under controlled pH and temperature ensures retention of stereochemistry. Asymmetric synthesis using chiral catalysts (e.g., Ru-BINAP complexes) can enhance enantiomeric excess. Stereochemistry is critical, as evidenced by studies showing that (1S)-enantiomers exhibit distinct binding affinities to biological targets compared to (1R)-forms due to spatial compatibility with enzyme active sites .
-
Key Data :
| Reaction Type | Reagents/Conditions | Yield (Enantiomeric Excess) |
|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, 0°C | 75% (85% ee) |
| Nucleophilic Substitution | NH₃, EtOH, reflux | 68% (racemic) |
Q. Which analytical techniques are most effective for characterizing purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups and confirm stereochemistry via coupling constants (e.g., J-values for oxolane protons).
- HPLC with Chiral Columns : Separates enantiomers using cellulose-based stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases .
- Mass Spectrometry (HRMS) : Validates molecular formula (C₆H₁₃NO₂) and detects impurities via isotopic patterns.
- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst) impact regioselectivity and yield?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms in substitution reactions, while protic solvents (EtOH) stabilize intermediates in reductive amination. Catalysts like Pd/C enhance hydrogenation efficiency but may require inert atmospheres. For example, using KOH in ethanol ( ) for hydroxylamine reactions improves ring-opening yields but risks racemization if pH exceeds 9.0. Contradictions in yield data often arise from solvent purity or trace metal contaminants in catalysts .
Q. What strategies resolve contradictions in biological activity data between enantiomers?
- Methodological Answer :
- Enantiomer-Specific Assays : Test (1S) and (1R) forms separately in enzyme inhibition assays (e.g., IC₅₀ comparisons).
- Molecular Docking : Computational models (AutoDock Vina) predict binding poses, explaining why (1S)-forms may fit better in chiral pockets (e.g., cytochrome P450 interactions) .
- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., fixed substrate concentrations) to isolate stereochemistry effects from experimental variability .
Q. How to design experiments for studying biological interactions computationally and in vitro?
- Methodological Answer :
- Computational : Perform molecular dynamics simulations (AMBER/CHARMM) to assess binding stability in aqueous environments. Use QM/MM calculations to model transition states in enzyme-catalyzed reactions.
- In Vitro : Use fluorescence polarization assays to measure binding kinetics with labeled receptors. Validate results with SPR (surface plasmon resonance) for real-time affinity measurements. Include controls with scrambled stereochemistry to confirm specificity .
Q. What are the challenges in optimizing stability under varying pH/temperature?
- Methodological Answer :
- pH Stability : The compound degrades above pH 7.0 due to amine group deprotonation. Use buffered solutions (pH 4.0–6.0) with ascorbic acid to prevent oxidation .
- Temperature : Store lyophilized at -20°C; aqueous solutions degrade within 72 hours at 25°C (HPLC monitoring recommended). Differential Scanning Calorimetry (DSC) identifies decomposition onset at 120°C .
Data Contradiction Analysis
- Example : Conflicting reports on enantiomer bioactivity may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
